CEP-33779
Overview
Description
- JAK2 plays a crucial role in cytokine signaling pathways, including those involving interleukin-6 (IL-6) and erythropoietin (EPO). Dysregulation of JAK2 is associated with various diseases, making it an attractive therapeutic target.
CEP-33779: is an orally bioavailable compound designed to inhibit Janus kinase 2 (JAK2).
Mechanism of Action
- NF-κB Regulation : By inhibiting STAT3 activation, CEP-33779 indirectly reduces nuclear pool STAT3, resulting in suppressed NF-κB activation . NF-κB is a transcription factor involved in inflammation and cell survival.
Mode of Action
Result of Action
Preparation Methods
Synthetic Routes: The synthetic route for CEP-33779 involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely disclosed in the literature.
Reaction Conditions: While exact conditions remain proprietary, researchers have successfully synthesized this compound in the lab.
Chemical Reactions Analysis
Reactivity: CEP-33779 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not publicly available.
Common Reagents and Conditions: These would depend on the specific reactions involved, but typical reagents might include oxidants, reducing agents, and nucleophiles.
Major Products: The primary products formed during these reactions are not explicitly documented.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds: While this compound is unique, other JAK inhibitors (such as ruxolitinib and tofacitinib) share some similarities in targeting JAK family members.
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)phenyl]-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-28-13-15-29(16-14-28)20-6-3-5-19(17-20)25-24-26-23-22(7-4-12-30(23)27-24)18-8-10-21(11-9-18)33(2,31)32/h3-12,17H,13-16H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKSQIFOZZIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NN4C=CC=C(C4=N3)C5=CC=C(C=C5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720926 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257704-57-6 | |
Record name | 8-[4-(Methanesulfonyl)phenyl]-N-[3-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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